N-(2-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(2-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with a triazole ring and a quinoxaline moiety. The structure includes a propyl substituent at the 1-position of the triazoloquinoxaline and a 2-methoxybenzyl group attached to the acetamide nitrogen.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-8-19-24-25-21-22(29)26(16-10-5-6-11-17(16)27(19)21)14-20(28)23-13-15-9-4-7-12-18(15)30-2/h4-7,9-12H,3,8,13-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWONMJCWIRBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
The chemical structure and properties of this compound are as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1260920-69-1 |
| Molecular Formula | C22H23N5O3 |
| Molecular Weight | 405.4 g/mol |
This compound is characterized by a complex structure that includes a triazole ring and a quinoxaline moiety, which are known for their diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of triazoloquinoxaline compounds exhibit significant anticancer properties. For instance, studies have shown that various synthesized derivatives were evaluated for their anti-proliferative effects against several human cancer cell lines such as HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer) using the MTT assay.
Key Findings:
- In vitro Studies : The compound demonstrated varying levels of cytotoxicity against the aforementioned cancer cell lines. The structure-activity relationship (SAR) indicated that modifications in substituents significantly influenced the anticancer activity.
- Mechanism of Action : It is hypothesized that the compound may act as a DNA intercalator, disrupting cellular processes essential for cancer cell proliferation.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. This compound's potential as an antimicrobial agent has been explored in various studies.
Research Insights:
- Antifungal and Antibacterial Properties : Similar compounds have shown effectiveness against a range of pathogens including bacteria such as Staphylococcus aureus and fungi like Candida albicans. The presence of the triazole ring is critical for these activities.
Table 1: Anticancer Activity Against Different Cell Lines
Table 2: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 8 µg/mL |
Case Study 1: Synthesis and Evaluation of Triazoloquinoxaline Derivatives
A study conducted by El-Adl et al. synthesized several triazoloquinoxaline derivatives and evaluated their anticancer properties. Their findings indicated that compounds with specific hydrophobic substituents exhibited enhanced DNA binding affinity and cytotoxicity against cancer cells.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, various triazole derivatives were screened against clinical isolates of bacteria and fungi. The results highlighted the effectiveness of these compounds in inhibiting microbial growth, supporting their potential use in treating infections.
Comparison with Similar Compounds
Substituent Effects on the Triazoloquinoxaline Core
- Propyl vs. Methyl (1-position): The propyl group in the target compound and ’s analog increases lipophilicity compared to the methyl group in ’s F417-0130. This may enhance blood-brain barrier penetration but could reduce aqueous solubility .
- Chlorine vs. In contrast, the 2-methoxybenzyl group in the target compound offers hydrogen-bonding capability via the methoxy oxygen, which may improve solubility .
Acetamide Nitrogen Modifications
- Aryl vs. Alkyl Groups: The N-(2-methoxybenzyl) group in the target compound balances polarity and aromatic interactions, whereas N,N-diethyl () prioritizes lipophilicity, likely affecting metabolic stability and excretion rates .
- Substituent Position: The 3-methylphenyl () and 4-methylphenyl () groups demonstrate how substituent position influences steric hindrance and π-π stacking interactions.
Research Findings and Implications
The propyl and methoxy groups in the target compound may optimize pharmacokinetic profiles by balancing solubility and permeability. Further studies should explore synthesis scalability (as in ’s methodology) and comparative bioactivity assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
